molecular formula C11H11N3O B13135229 (6-Amino-[3,4'-bipyridin]-4-yl)methanol

(6-Amino-[3,4'-bipyridin]-4-yl)methanol

Cat. No.: B13135229
M. Wt: 201.22 g/mol
InChI Key: RUIWFZKHEWRZLB-UHFFFAOYSA-N
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Description

(6-Amino-[3,4’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-[3,4’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity bipyridine derivatives.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, used in similar applications.

    4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.

    6-Amino-3-pyridinylmethanol: A related compound with similar chemical properties and applications.

Uniqueness

(6-Amino-[3,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic and therapeutic applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14)

InChI Key

RUIWFZKHEWRZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CO)N

Origin of Product

United States

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